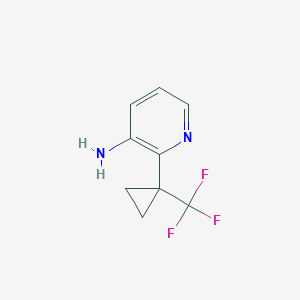
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine
Description
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
Properties
Molecular Formula |
C9H9F3N2 |
|---|---|
Molecular Weight |
202.18 g/mol |
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine |
InChI |
InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-6(13)2-1-5-14-7/h1-2,5H,3-4,13H2 |
InChI Key |
WYPNNYVURSDQNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=N2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the cyclopropanation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and specific catalysts to facilitate the cyclopropanation and trifluoromethylation processes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and cyclopropyl ring can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and pyridine moieties but differs in the presence of a chlorine atom instead of a cyclopropyl ring.
5-(Trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine: This compound contains a trifluoromethyl group and a pyridine ring but is part of a pyrimidine derivative.
Uniqueness
The uniqueness of 2-(1-(Trifluoromethyl)cyclopropyl)pyridin-3-amine lies in its specific combination of the trifluoromethyl group, cyclopropyl ring, and pyridine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


